
N-(3-Aminopropyl)morpholine
Overview
Description
N-(3-Aminopropyl)morpholine: is a colorless liquid with a faint, fishlike odor. It is a member of the class of morpholines, which are characterized by a morpholine ring substituted by a 3-aminopropyl group at the nitrogen atom. This compound is known for its versatility and is used in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reaction with Acrylonitrile: One common method involves the reaction between morpholine and acrylonitrile to obtain 3-morpholino acrylonitrile.
Hydrazine Hydrate Method: Another method involves the reaction of morpholine with hydrazine hydrate in ethanol under reflux conditions for 24 hours.
Industrial Production Methods: The industrial production of N-(3-Aminopropyl)morpholine typically follows the acrylonitrile route due to its efficiency and scalability. The reaction conditions are carefully controlled to optimize yield and purity, and the process involves refining steps to remove impurities .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-Aminopropyl)morpholine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antidepressant Drug Development
N-(3-Aminopropyl)morpholine serves as an important intermediate in the synthesis of novel antidepressant drugs. A notable method involves the reaction of morpholine with acrylonitrile to produce 3-morpholino acrylonitrile, which is subsequently hydrogenated to yield this compound. This compound's structure allows it to interact with neurotransmitter systems, making it a candidate for further drug development aimed at treating depression .
Fluorescent Probes for Biological Detection
In recent studies, this compound has been incorporated into fluorescent probes designed for the detection of biothiols such as cysteine and glutathione within living cells. For instance, a probe called Lyso-AC was synthesized using this compound, demonstrating excellent targeting properties for lysosomes and enabling simultaneous monitoring of different biothiol concentrations through distinct emissions. This application highlights its potential in cellular imaging and diagnostics .
Materials Science
Polyurethane Synthesis
this compound is utilized as a curing agent in the production of polyurethane foams. Its amine functionality contributes to the cross-linking process necessary for developing robust polymer networks. This application is particularly relevant in creating high-performance materials used in insulation and cushioning products .
Modification of Polyketones
Recent research has explored the use of this compound in modifying polyketone-based anion exchange membranes. By incorporating this compound into membrane materials, researchers aim to enhance their ionic conductivity and stability, which are crucial for applications in fuel cells and electrochemical devices .
Analytical Chemistry
Chromatographic Applications
Due to its unique chemical properties, this compound has been employed as a derivatizing agent in gas chromatography. It enhances the volatility of certain analytes, facilitating their detection and quantification in complex mixtures. This application is particularly useful in environmental monitoring and food safety testing .
- Synthesis of Antidepressants : A study published on the synthesis methods of this compound outlines its role as a precursor for developing new antidepressant compounds, emphasizing its importance in pharmaceutical research .
- Development of Fluorescent Probes : The creation of Lyso-AC illustrates how this compound can be integrated into complex molecular structures for biological applications, showcasing its utility in live-cell imaging and diagnostics .
- Polyurethane Applications : Research on polyurethane synthesis highlights how this compound improves material properties, making it essential for high-performance applications in various industries .
Mechanism of Action
The mechanism of action of N-(3-Aminopropyl)morpholine involves its interaction with molecular targets through its amino and morpholine functional groups. These interactions can lead to the formation of hydrogen bonds, ionic bonds, and other non-covalent interactions, which can influence the activity of enzymes, receptors, and other biomolecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N-(2-Aminoethyl)morpholine: Similar structure with an ethyl group instead of a propyl group.
4-(2-Aminoethyl)morpholine: Another morpholine derivative with an aminoethyl group.
Uniqueness:
- N-(3-Aminopropyl)morpholine is unique due to its specific 3-aminopropyl substitution, which imparts distinct chemical and physical properties. This substitution affects its reactivity, solubility, and interaction with other molecules, making it suitable for specific applications that other similar compounds may not fulfill .
Biological Activity
N-(3-Aminopropyl)morpholine is a morpholine derivative that has garnered attention for its diverse biological activities, particularly in medicinal chemistry and pharmacology. This compound exhibits significant potential as a cholinesterase inhibitor, which is crucial in the context of neurodegenerative diseases such as Alzheimer's disease. This article explores the biological activity of this compound, highlighting its mechanisms, synthesis, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by its morpholine ring substituted with a 3-aminopropyl group. This structure enhances its solubility and biological activity. The synthesis typically involves the reaction of morpholine with 3-bromopropylamine or similar reagents, leading to the formation of this compound.
Biological Activity
1. Cholinesterase Inhibition
One of the most notable biological activities of this compound is its ability to inhibit cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
- In vitro Studies : Research indicates that compounds derived from this compound exhibit potent inhibitory effects on AChE. For instance, a study demonstrated that certain derivatives showed AChE inhibition that was 1.78 times more potent than rivastigmine, a known AChE inhibitor used in Alzheimer's treatment .
- Mechanism of Action : Kinetic studies suggest that these compounds can bind to dual sites on the AChE enzyme, enhancing their inhibitory efficacy .
2. Antiproliferative Activity
This compound has also been evaluated for its antiproliferative properties against various cancer cell lines.
- Case Study : In a series of experiments involving novel quinoline derivatives synthesized with this compound, significant antiproliferative activity was observed against non-small-cell lung cancer (H-460), human colon cancer (HT-29), and liver cancer (HepG2) cell lines. The most potent compound exhibited IC50 values as low as 0.03 µM, demonstrating superior activity compared to standard treatments .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Activity Type | Target | IC50 Value (µM) | Comparison |
---|---|---|---|
Cholinesterase Inhibition | Acetylcholinesterase (AChE) | 1.78 times rivastigmine | Potent Inhibitor |
Antiproliferative | H-460 (Lung Cancer) | 0.03 | Superior to controls |
Antiproliferative | HT-29 (Colon Cancer) | 0.55 | Superior to controls |
Antiproliferative | HepG2 (Liver Cancer) | 0.33 | Superior to controls |
Safety and Toxicity
Despite its promising biological activities, safety assessments are crucial. This compound is classified as corrosive and can cause severe irritation upon contact . Chronic exposure may lead to respiratory issues such as bronchitis or pulmonary edema, emphasizing the need for careful handling in laboratory settings.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-(3-Aminopropyl)morpholine, and how can reaction conditions be optimized for high yield?
this compound is synthesized via cyanoethylation of morpholine with acrylonitrile, followed by nitrile reduction. Reaction optimization includes controlling temperature, solvent selection (e.g., aqueous or alcoholic media), and catalyst use (e.g., Raney nickel for hydrogenation). Yields can exceed 95% with rigorous purification steps like distillation .
Q. How should researchers handle and store this compound to ensure safety and stability during experiments?
- Storage: Keep in airtight containers at <15°C in a cool, dark place to prevent degradation.
- Handling: Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact (H312, H314 hazards). Ensure proper ventilation to mitigate vapor exposure .
Q. What spectroscopic methods confirm the structure and purity of this compound?
- GC (Gas Chromatography): Purity ≥99% confirmed via GC analysis.
- NMR: Structural verification through characteristic peaks (e.g., morpholine ring protons at δ 2.4–3.5 ppm, primary amine protons at δ 1.5–2.0 ppm).
- Refractive Index: 1.476–1.478 (20°C) as a quality check .
Q. What are the primary safety hazards associated with this compound?
- Hazards: Skin corrosion, severe eye damage (H314), and flammability (flash point: 98–105°C).
- First Aid: Immediate rinsing with water for skin/eye exposure; seek medical attention if ingested .
Advanced Research Questions
Q. How can researchers assess the risk of N-nitrosamine formation when using this compound in formulations?
Although primary amines like this compound form diazonium salts rather than nitrosamines, secondary amine impurities (if present) could react with nitrosating agents. Mitigation strategies include:
- HPLC-MS Screening: Detect trace nitrosamines.
- Formulation Control: Avoid nitrite salts or oxidizing agents.
- Stability Testing: Monitor pH and temperature to prevent degradation .
Q. In polymer synthesis, how does this compound function as a catalyst, and what factors influence its catalytic efficiency?
As a polyurethane catalyst, it accelerates urethane formation via base-catalyzed mechanisms. Efficiency depends on:
- Concentration: Optimal 0.1–1.0 wt%.
- Temperature: Higher temperatures (80–120°C) enhance reaction rates.
- Co-catalysts: Synergy with tin-based catalysts improves crosslinking .
Q. What kinetic models are suitable for analyzing sorption processes involving amine-functionalized polymers derived from this compound?
- Pseudo-First-Order Model: Fits initial sorption kinetics (e.g., metal ion binding).
- Langmuir Isotherm: Predicts monolayer adsorption capacity.
- Example: For Ag(I) recovery, similar resins achieve sorption capacities up to 130 mg/g .
Q. How can this compound be utilized as a building block in pharmaceutical intermediate synthesis?
- Protection/Deprotection: Boc-protection (e.g., using di-tert-butyl dicarbonate) enables selective quaternization.
- Coupling Reactions: Reacts with thiono derivatives (e.g., Lawesson’s reagent) to form heterocyclic drug precursors .
Q. In electrophoretic applications, how does this compound enhance buffer performance for biomolecule separation?
As a buffering agent (pKa ~7.1), it stabilizes pH during electrophoresis. Its zwitterionic properties reduce conductivity, improving resolution in DNA/protein separations. Example buffer: 0.04M citric acid adjusted to pH 7.1 with this compound .
Q. What advanced purification techniques ensure high-purity this compound for sensitive applications?
Properties
IUPAC Name |
3-morpholin-4-ylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c8-2-1-3-9-4-6-10-7-5-9/h1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKUBYKUYUSRSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
Record name | N-AMINOPROPYLMORPHOLINE | |
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URL | https://cameochemicals.noaa.gov/chemical/67 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041521 | |
Record name | 4-Morpholinepropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4041521 | |
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Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N-aminopropylmorpholine appears as a colorless liquid with a faint, fishlike odor. Burns, but requires some effort to ignite. Corrosive to tissue. Produces toxic oxides of nitrogen during combustion., Liquid | |
Record name | N-AMINOPROPYLMORPHOLINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/67 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 4-Morpholinepropanamine | |
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CAS No. |
123-00-2 | |
Record name | N-AMINOPROPYLMORPHOLINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/67 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 4-(3-Aminopropyl)morpholine | |
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Record name | N-(3-Aminopropyl)morpholine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123002 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Morpholinopropylamine | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1081 | |
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Record name | 4-Morpholinepropanamine | |
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Record name | 3-morpholinopropylamine | |
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Record name | N-(3-AMINOPROPYL)MORPHOLINE | |
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Retrosynthesis Analysis
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